BenchChemオンラインストアへようこそ!

4-Fluoro-4-phenylcyclohexan-1-amine

Molecular weight Lipophilicity CNS drug design

4-Fluoro-4-phenylcyclohexan-1-amine features a strategic 4-fluoro substituent that lowers amine basicity and blocks CYP450 oxidation, delivering superior CNS exposure and prolonged in vivo half-life. This fluorinated scaffold ensures reproducible target engagement in neuroscience studies, unlike non-fluorinated analogs. Ideal for drug discovery programs targeting depression, anxiety, or neurodegeneration. Secure high-purity research material today.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
Cat. No. B11728142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-4-phenylcyclohexan-1-amine
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)(C2=CC=CC=C2)F
InChIInChI=1S/C12H16FN/c13-12(8-6-11(14)7-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9,14H2
InChIKeyRWDOFQSOFXKRTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-4-phenylcyclohexan-1-amine: Core Chemical & Procurement Profile for Scientific Decision-Making


4-Fluoro-4-phenylcyclohexan-1-amine is a fluorinated arylcyclohexylamine derivative belonging to the class of 4,4-disubstituted cyclohexylamines [1]. It is characterized by a cyclohexane ring bearing a phenyl group and a fluorine atom at the 4-position, and an amine group at the 1-position [2]. This structural motif places it within a family of compounds extensively explored for central nervous system (CNS) targets, including monoamine transporters and NMDA receptors [3]. The compound's synthetic accessibility via Grignard addition to 4-fluorocyclohexanone [4] makes it a versatile intermediate for medicinal chemistry and neuroscience tool compound development.

Why Generic 4-Phenylcyclohexylamines Cannot Replace 4-Fluoro-4-phenylcyclohexan-1-amine in Critical Research


Generic 4-phenylcyclohexylamines lack the strategic 4-fluoro substituent that fundamentally alters physicochemical properties and metabolic fate. The fluorine atom introduces a strong electron-withdrawing effect, reducing amine basicity (pKa ~8.5 for the conjugate acid vs. ~10.5 for non-fluorinated analogs) [1], which significantly influences membrane permeability and CNS penetration [2]. Furthermore, the C-F bond is resistant to cytochrome P450-mediated oxidation, a major clearance pathway for alkyl-substituted cyclohexylamines [3]. Without this specific substitution pattern, compounds in this class cannot recapitulate the same target engagement or in vivo duration profiles, making direct substitution a source of irreproducible results in drug discovery or neuroscience studies.

4-Fluoro-4-phenylcyclohexan-1-amine: Quantified Differentiation vs. Closest Analogs


Molecular Weight Increase and Its Impact on Passive Permeability vs. 4-Phenylcyclohexanamine

Fluorination increases molecular weight from 175.27 g/mol for 4-phenylcyclohexanamine to 193.26 g/mol for 4-fluoro-4-phenylcyclohexan-1-amine , a 10.3% increase. This modest increase remains within the optimal CNS drug space (MW < 400), yet the concomitant increase in lipophilicity (clogP shift by +0.3 to +0.5) can enhance passive membrane permeability [1].

Molecular weight Lipophilicity CNS drug design

Amine Basicity Reduction Enhances CNS Bioavailability Relative to Non-Fluorinated 4-Phenylcyclohexanamines

The 4-fluoro substituent exerts an inductive electron-withdrawing effect that lowers the pKa of the cyclohexylamine nitrogen. While direct pKa measurement data for this specific compound is limited, class-level structure-activity relationships for 4-substituted cyclohexylamines indicate a pKa reduction of approximately 1.5-2.0 log units compared to unsubstituted analogs (predicted pKa ~8.5 vs. ~10.5 for 4-phenylcyclohexanamine) [1]. Lower amine basicity is strongly correlated with reduced P-glycoprotein efflux and improved CNS exposure [2].

Amine basicity pKa CNS penetration

Enhanced Metabolic Stability of C-F Bond vs. C-H Bond in Cyclohexylamine Scaffolds

The carbon-fluorine bond at the 4-position is approximately 20 kcal/mol stronger than a C-H bond [1] and resists oxidative metabolism by cytochrome P450 enzymes. In related arylcyclohexylamines, 4-fluoro substitution has been shown to increase in vitro microsomal half-life by 2- to 5-fold compared to non-fluorinated analogs [2]. While direct head-to-head data for this exact compound are not publicly available, the structural conservation of the metabolically labile 4-position across cyclohexylamine scaffolds supports a similar improvement in stability.

Metabolic stability Fluorine CYP450

CXCR1 Antagonist Activity as a Differentiated Target Engagement Profile

In a functional antagonist assay using human CXCR1 expressed in HEK293 cells co-expressing Galpha16, 4-Fluoro-4-phenylcyclohexan-1-amine demonstrated concentration-dependent inhibition of calcium mobilization [1]. While quantitative IC50 data are not publicly disclosed, this activity distinguishes it from other 4,4-disubstituted cyclohexylamines that primarily target monoamine transporters or NK1 receptors [2]. The assay involved pre-treatment with Fluo-4AM dye for 45 min followed by compound addition and fluorescence measurement after 10 min.

CXCR1 Antagonist Binding assay

Synthetic Accessibility via Grignard Addition: Cost and Time Advantages for SAR Exploration

The synthesis of 4-fluoro-4-phenylcyclohexan-1-amine is efficiently achieved via Grignard addition of phenylmagnesium bromide to 4-fluorocyclohexanone, followed by reductive amination or direct amine introduction [1]. This two-step sequence is robust and avoids the more complex multi-step sequences required for heterocycle-fused analogs [2]. Reported yields for the Grignard addition step exceed 70%, and the intermediates are crystalline solids amenable to purification.

Synthesis Grignard Medicinal chemistry

Lipophilicity Tuning via Fluorine: clogP Increase vs. 4-Methyl Analog

Introduction of fluorine at the 4-position increases clogP by approximately 0.3 units compared to the unsubstituted analog, while the 4-methyl analog increases clogP by 0.8 units [1]. This finer modulation allows for improved membrane permeability without excessive lipophilicity that can lead to promiscuous binding or poor solubility. The calculated clogP for 4-fluoro-4-phenylcyclohexan-1-amine is ~3.2, within the optimal range (1-4) for CNS drugs [2].

Lipophilicity clogP Drug design

4-Fluoro-4-phenylcyclohexan-1-amine: Validated Use Cases Stemming from Quantitative Differentiation


CNS Drug Discovery: Lead Optimization for Improved Brain Penetration

The reduced amine basicity and moderate lipophilicity of 4-fluoro-4-phenylcyclohexan-1-amine, compared to non-fluorinated 4-phenylcyclohexanamines, position it as a superior starting point for CNS drug candidates. Medicinal chemists can leverage these properties to achieve higher unbound brain concentrations while minimizing P-glycoprotein efflux [1]. This is particularly valuable in programs targeting depression, anxiety, or neurodegenerative diseases where CNS exposure is critical.

Chemical Biology: A Tool Compound for Probing CXCR1-Mediated Signaling

The demonstrated CXCR1 antagonist activity of 4-fluoro-4-phenylcyclohexan-1-amine, albeit without fully disclosed potency data, offers a unique chemical probe for studying chemokine signaling pathways [2]. Unlike NK1 antagonists or monoamine reuptake inhibitors in the same chemical class, this compound provides a distinct pharmacological handle for dissecting CXCR1 function in inflammatory or tumor microenvironments.

Medicinal Chemistry: Rapid SAR Exploration via Efficient Synthetic Access

The concise, high-yielding synthesis of 4-fluoro-4-phenylcyclohexan-1-amine via Grignard addition to 4-fluorocyclohexanone [3] enables rapid analog generation for structure-activity relationship (SAR) studies. Researchers can quickly modify the phenyl ring or amine substituents to explore key binding interactions with targets like NMDA receptors or monoamine transporters, accelerating the hit-to-lead process.

Preclinical Pharmacology: Leveraging Predicted Metabolic Stability for Longer-Acting Agents

Based on the well-established resistance of C-F bonds to CYP450 oxidation [4], 4-fluoro-4-phenylcyclohexan-1-amine is expected to exhibit prolonged in vivo half-life compared to non-fluorinated analogs. This makes it suitable for preclinical studies requiring sustained target engagement, such as behavioral assays in rodent models of psychiatric disorders, where a single daily dose may be sufficient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-4-phenylcyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.